molecular formula C15H16N6O2 B6429640 2-methoxy-N-(3-{[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}propyl)pyridine-3-carboxamide CAS No. 2034557-65-6

2-methoxy-N-(3-{[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}propyl)pyridine-3-carboxamide

Cat. No.: B6429640
CAS No.: 2034557-65-6
M. Wt: 312.33 g/mol
InChI Key: ROSTVJVROXXZMK-UHFFFAOYSA-N
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Description

2-methoxy-N-(3-{[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}propyl)pyridine-3-carboxamide is a useful research compound. Its molecular formula is C15H16N6O2 and its molecular weight is 312.33 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 312.13347377 g/mol and the complexity rating of the compound is 396. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The primary target of N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-methoxynicotinamide is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation, specifically in the transition from the G1 phase to the S phase. Inhibition of CDK2 can halt cell cycle progression, making it an appealing target for cancer treatment .

Mode of Action

This compound interacts with CDK2, inhibiting its activity .

Biochemical Pathways

By inhibiting CDK2, the compound affects the cell cycle control pathway. This results in the arrest of cell cycle progression from the G1 phase to the S phase . The downstream effect is a reduction in cell proliferation, particularly in cancer cells that rely on rapid cell division .

Pharmacokinetics

Similar compounds have shown good oral bioavailability . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would need to be studied further to provide a comprehensive understanding.

Result of Action

The compound’s action results in significant inhibition of cell growth in various cell lines. Most notably, it has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines . It also induces apoptosis within HCT cells .

Properties

IUPAC Name

2-methoxy-N-[3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N6O2/c1-23-14-12(5-3-7-17-14)13(22)16-6-2-4-11-8-18-15-19-10-20-21(15)9-11/h3,5,7-10H,2,4,6H2,1H3,(H,16,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROSTVJVROXXZMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC=N1)C(=O)NCCCC2=CN3C(=NC=N3)N=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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